molecular formula C14H14N2O B2705926 N-(6-Ethylquinolin-5-yl)prop-2-enamide CAS No. 2361656-24-6

N-(6-Ethylquinolin-5-yl)prop-2-enamide

Cat. No.: B2705926
CAS No.: 2361656-24-6
M. Wt: 226.279
InChI Key: MOWRJKSRFVDGIQ-UHFFFAOYSA-N
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Description

N-(6-Ethylquinolin-5-yl)prop-2-enamide is a synthetic amide derivative characterized by a quinoline core substituted with an ethyl group at the 6-position and a prop-2-enamide (acrylamide) moiety at the 5-position. The quinoline scaffold is known for its aromatic heterocyclic properties, which often confer biological activity, while the acrylamide group may participate in hydrogen bonding or π-π interactions, influencing molecular recognition and crystallinity .

Properties

IUPAC Name

N-(6-ethylquinolin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-10-7-8-12-11(6-5-9-15-12)14(10)16-13(17)4-2/h4-9H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWRJKSRFVDGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C1)N=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethylquinolin-5-yl)prop-2-enamide typically involves the reaction of 6-ethylquinoline with prop-2-enamide under specific conditions. One common method is the condensation reaction, where the quinoline derivative is reacted with an appropriate amide precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethylquinolin-5-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the enamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-Ethylquinolin-5-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-Ethylquinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(6-Ethylquinolin-5-yl)prop-2-enamide with structurally related amides from Lycium yunnanense () and discusses key differences in substituents, hydrogen bonding, and bioactivity.

Table 1: Structural and Functional Comparison of Selected Amides

Compound Name / ID (from ) Core Structure Substituents Bioactivity (IC50, μM) Hydrogen Bond Donors/Acceptors
This compound Quinoline 6-Ethyl, 5-prop-2-enamide Not reported 2 acceptors (amide, quinoline N)
Compound 4: 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Phenyl 4-hydroxy-3-methoxy-phenyl, 4-hydroxyphenyl-ethyl 17.21 ± 0.50 5 donors (2 -OH, 1 -NH), 4 acceptors
Compound 6: Trans-N-p-coumaroyltyramine Coumaroyl p-hydroxyphenyl, tyramine <17.21 3 donors (2 -OH, 1 -NH), 3 acceptors
Compound 7: Trans-N-p-hydroxybenzylcaffeamide Caffeoyl p-hydroxybenzyl, caffeoyl <17.21 4 donors (3 -OH, 1 -NH), 4 acceptors
Compound 12: Dihydro-feruloyl-5-methoxytyramine Feruloyl 5-methoxytyramine <17.21 3 donors (2 -OH, 1 -NH), 4 acceptors

Key Observations:

Substituent Effects on Bioactivity: The plant-derived amides (Compounds 4, 6, 7, 12) exhibit potent anti-inflammatory activity (IC50 < 17.21 μM), attributed to hydroxyl and methoxy groups that enhance hydrogen bonding with biological targets .

Hydrogen Bonding and Crystallinity: Compounds with hydroxyl-rich substituents (e.g., Compound 7) form extensive hydrogen-bonding networks, as described by Etter’s graph set analysis (), which stabilizes crystal structures and influences molecular recognition . The ethyl-quinoline derivative, lacking hydroxyl groups, likely exhibits weaker intermolecular interactions, affecting crystallization behavior or stability.

Role of the Quinoline Core: The quinoline moiety in this compound introduces aromatic π-system interactions absent in phenyl- or coumaroyl-based analogs. This could enhance binding to hydrophobic enzyme pockets or intercalate into DNA, though this remains speculative without direct data.

This trade-off is critical for pharmacokinetic optimization .

Research Implications and Limitations

While this compound shares structural motifs with bioactive plant amides, its unique substituents suggest divergent physicochemical and biological profiles. Further studies should:

  • Synthesize the compound and evaluate anti-inflammatory activity (e.g., COX-2 inhibition assays).
  • Characterize its crystal structure using SHELX-based refinement () to elucidate hydrogen-bonding patterns .
  • Compare its pharmacokinetic properties (e.g., logP, solubility) with Compounds 4–12 to validate substituent-driven trends.

Note: The absence of direct data on this compound necessitates cautious extrapolation from structurally related compounds. Experimental validation is essential to confirm these hypotheses.

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